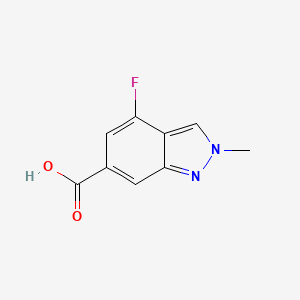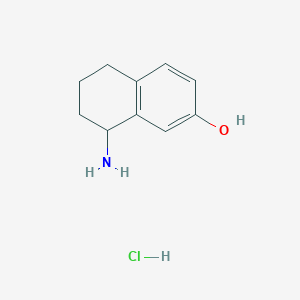
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol est un composé chimique de formule moléculaire C10H14ClNO. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence d'un groupe amino et d'un groupe hydroxyle sur le système cyclique tétrahydronaphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol implique généralement la réduction d'un composé nitro correspondant, suivie de l'introduction du groupe amino. Une méthode courante comprend l'hydrogénation catalytique du 8-nitro-5,6,7,8-tétrahydronaphtalén-2-ol en présence d'un catalyseur approprié tel que le palladium sur charbon. L'amine résultante est ensuite traitée avec de l'acide chlorhydrique pour former le sel chlorhydrate.
Méthodes de production industrielle
En milieu industriel, la production du chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol peut impliquer des procédés d'hydrogénation catalytique à grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du produit souhaité. Le produit final est généralement purifié par recristallisation ou d'autres techniques de purification appropriées pour garantir une pureté et une qualité élevées.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction: Le composé peut être réduit davantage pour éliminer le groupe hydroxyle, formant une amine entièrement saturée.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Hydrogénation catalytique utilisant du palladium sur charbon ou d'autres catalyseurs appropriés.
Substitution: Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation: Formation de cétones ou d'aldéhydes.
Réduction: Formation d'amines entièrement saturées.
Substitution: Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec des cibles biologiques.
Médecine: Exploré pour ses applications thérapeutiques potentielles, y compris comme précurseur du développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol implique son interaction avec des cibles moléculaires spécifiques. Les groupes amino et hydroxyle permettent au composé de former des liaisons hydrogène et d'autres interactions avec les enzymes, les récepteurs ou d'autres molécules biologiques. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5,6,7,8-Tétrahydro-2-naphtylamine: Structure similaire mais sans le groupe hydroxyle.
Chlorhydrate de 7-amino-5,6,7,8-tétrahydronaphtalén-2-ol: Structure similaire avec le groupe amino à une position différente.
Unicité
Le chlorhydrate de 8-amino-5,6,7,8-tétrahydronaphtalén-2-ol est unique en raison du positionnement spécifique des groupes amino et hydroxyle sur le cycle tétrahydronaphtalène. Cet arrangement unique permet une réactivité chimique et des interactions biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
8-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h4-6,10,12H,1-3,11H2;1H |
Clé InChI |
JITFBXCYBDAZOV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)
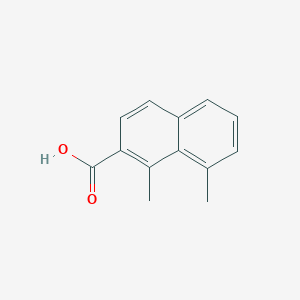

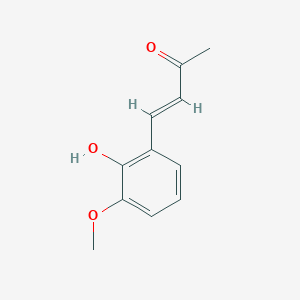
![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
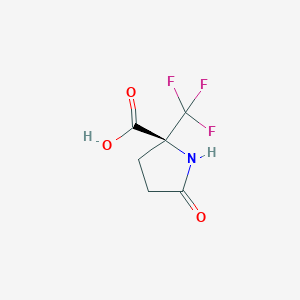
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)


![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
